![molecular formula C14H15ClN2O2 B1433610 2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride CAS No. 1795353-13-7](/img/structure/B1433610.png)

2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride

Overview

Description

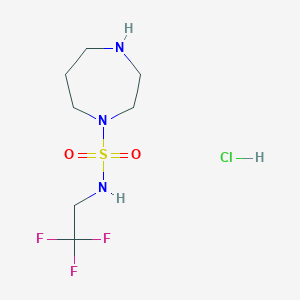

“2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride” is an organic compound with the molecular formula C14H15ClN2O2 and a molecular weight of 278.74 . It appears as a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for “2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride” is 1S/C14H14N2O2.ClH/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(17)18;/h1-8H,9-10,15H2;1H . This indicates the presence of a nitro group (-NO2) and an aniline group (-NH2) in the molecule.Physical And Chemical Properties Analysis

“2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 278.74 .Scientific Research Applications

Synthesis and Chemical Reactivity

- Catalytic Reduction for Precursor Synthesis : Indium-catalyzed selective reduction of nitroarene compounds has been utilized to form aromatic amines, serving as precursors for further chemical synthesis, such as the construction of isoindolinone skeletons and synthesis of pharmaceuticals like indoprofen (Ogiwara, Sakurai, & Sakai, 2017).

- Material Science and Liquid Crystalline Polymers : Novel conducting liquid crystalline polymers have been synthesized for potential applications in electronic and photonic devices. These materials exhibit unique properties such as thermal stability, liquid crystalline behavior, and electrical conductivity (Hosseini, Sarrafi, & Hosseini, 2013).

Photonic and Nonlinear Optical Applications

- Hyperpolarizability and Charge Transfer : Computational studies on aniline derivatives have revealed significant first-order hyperpolarizability, indicating their efficiency as materials for second-order nonlinear optical (NLO) applications. These findings highlight the importance of electron delocalization in achieving effective NLO processes (Raaghul, Kannan, & Vijayakumar, 2022).

Corrosion Inhibition

- Metal Surface Protection : Research on thiophene Schiff base compounds has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic solutions. These inhibitors form a protective layer on metal surfaces, significantly reducing corrosion rates, with their efficiency increasing with concentration (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Synthetic Methodologies

- Microwave-Assisted Reduction : Aminothiophenol, in conjunction with dithiotreitol, has been used under microwave-assisted conditions for the reduction of nitroarenes to anilines. This method provides a mild, efficient, and greener alternative for the synthesis of anilines, which are crucial intermediates in medicinal chemistry (Peyrot, Vives, Legentil, Lemiègre, & Daniellou, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name |

2-[2-(2-nitrophenyl)ethyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2.ClH/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(17)18;/h1-8H,9-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWJHBMYGMXXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=CC=C2[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1433531.png)

![3-Chloro-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1433535.png)

![[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433538.png)

![4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1433540.png)

![[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol](/img/structure/B1433545.png)

![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)

![[4-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B1433550.png)